4-Amino-1-N-alloc-piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

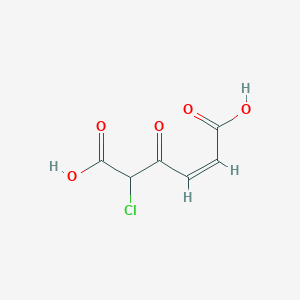

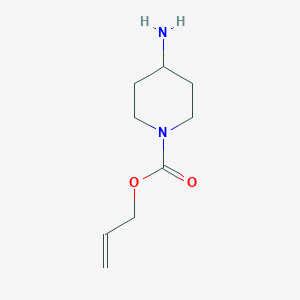

4-Amino-1-N-alloc-piperidine is a piperidine derivative, a class of organic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. Piperidine derivatives are significant due to their presence in various alkaloids and compounds relevant to medicinal chemistry.

Synthesis Analysis

- One-step synthesis methods for piperidine derivatives have been reported. For instance, a three-component condensation method was found effective for synthesizing substituted piperidine derivatives, showing moderate to excellent diastereoselectivities and yielding valuable synthetics (Shestopalov et al., 2002).

Molecular Structure Analysis

- Detailed molecular structure analyses using spectroscopic methods like FT-IR, FT-Raman, NMR, and computational methods like Density Functional Theory (DFT) have been conducted on similar piperidine compounds. These studies provide insights into optimized geometrical parameters, vibrational assignments, and molecular electrostatic potential energy surfaces (Janani et al., 2020).

Chemical Reactions and Properties

- Piperidine derivatives have been synthesized through various chemical reactions, including gold-catalyzed cyclization and chemoselective reduction, demonstrating broad substrate scope and excellent diastereoselectivities (Cui et al., 2009). These reactions indicate the versatility and adaptability of piperidine synthesis.

Physical Properties Analysis

- The physical properties of piperidine derivatives are often studied through crystallographic analyses. For example, the analysis of 4-piperidinecarboxylic acid monohydrate reveals a chair conformation for the piperidine ring, with significant hydrogen bonding interactions influencing the compound's physical properties (Delgado et al., 2001).

Chemical Properties Analysis

- The chemical properties of piperidine derivatives are closely linked to their molecular structures. Studies have shown that various functional groups can be introduced at different positions of the piperidine ring, affecting its reactivity and interaction with other molecules. This adaptability makes piperidine derivatives valuable in the development of pharmaceuticals and other chemical compounds (Zhang et al., 2019).

科学的研究の応用

Molecular Structure and Spectroscopy

The study of molecular structure and spectroscopy is fundamental in understanding the properties of chemical compounds. For example, 1-Benzyl-4-(N-Boc-amino)piperidine, a compound related to 4-Amino-1-N-alloc-piperidine, has been characterized using various spectroscopic techniques including FT-IR, FT-Raman, UV-Vis, and NMR. This research provides insights into the molecular geometry, vibrational assignments, and reactivity sites, facilitating the development of anticancer activities against specific protein targets (S. Janani et al., 2020).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity is another significant area of application. These compounds, generated through atom economic and stereoselective synthesis, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential for treating tuberculosis (R. Kumar et al., 2008).

Pharmaceutical Development

In pharmaceutical research, gamma-amino-substituted analogues of piperidine compounds have been developed as potent and selective inhibitors for various enzymes, demonstrating the versatility of piperidine derivatives in drug design. For instance, specific gamma-amino substituted compounds have shown high potency and selectivity towards dipeptidyl peptidase II, underscoring the potential for therapeutic application in managing diseases related to enzyme dysfunction (K. Senten et al., 2004).

Detection and Analysis Techniques

The development of reversible fluorescence probes based on 4-amino-piperidine derivatives for detecting redox cycles in biological systems illustrates the utility of these compounds in analytical chemistry. Such probes have been successfully applied to monitor the redox cycle between oxidative and reductive species in living cells, highlighting their potential in biomedical research (Jiamin Wang et al., 2016).

Green Chemistry

Research into piperidine synthesis from amino acids represents a stride towards green chemistry, offering a more sustainable and environmentally friendly approach to producing this important class of compounds. This method not only highlights the versatility of amino acids in synthesizing piperidones but also emphasizes the antimicrobial potential of the resulting compounds (C. Soundarrajan et al., 2011).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Piperidine derivatives, including 4-Amino-1-N-alloc-piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of these compounds in various medical applications, particularly in the field of oncology .

特性

IUPAC Name |

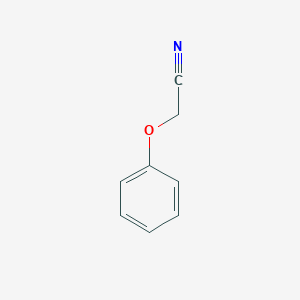

prop-2-enyl 4-aminopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLGRJGBMKOQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373335 |

Source

|

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-enyl 4-aminopiperidine-1-carboxylate | |

CAS RN |

358969-71-8 |

Source

|

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。